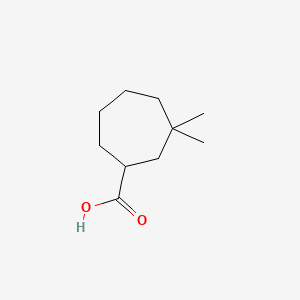
3,3-Dimethylcycloheptane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylcycloheptane-1-carboxylic acid is a cycloalkane derivative with a seven-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the third carbon of the cycloheptane ring and a carboxylic acid functional group attached to the first carbon. Cycloalkanes, including 3,3-Dimethylcycloheptane-1-carboxylic acid, are known for their stability and unique chemical properties due to their ring structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcycloheptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,3-Dimethylcycloheptane-1-carboxylic acid may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
化学反应分析
Types of Reactions
3,3-Dimethylcycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
3,3-Dimethylcycloheptane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,3-Dimethylcycloheptane-1-carboxylic acid depends on its specific application and the target molecules it interacts withThe methyl groups may also affect the compound’s hydrophobicity and overall chemical behavior .
相似化合物的比较
Similar Compounds
Cycloheptane: A simpler cycloalkane with a seven-membered ring but without the carboxylic acid group.
3,3-Dimethylcyclohexane-1-carboxylic acid: A similar compound with a six-membered ring instead of a seven-membered ring
Uniqueness
3,3-Dimethylcycloheptane-1-carboxylic acid is unique due to its specific ring size and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical properties and reactivity compared to other cycloalkanes .
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
3,3-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-3-5-8(7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
InChI 键 |
ORHOKPIIXIZAAH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC(C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


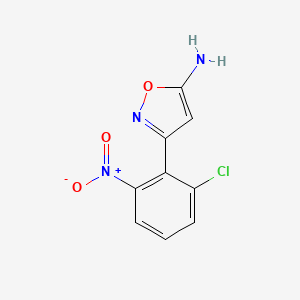
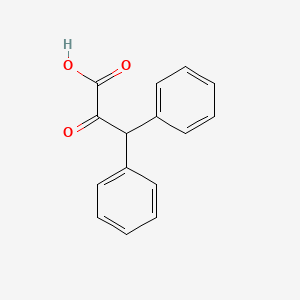
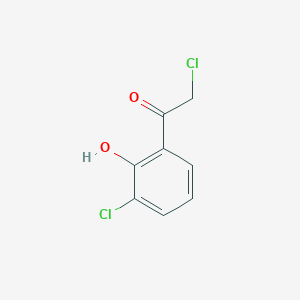
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
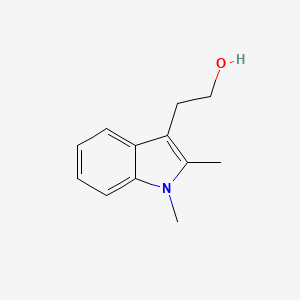
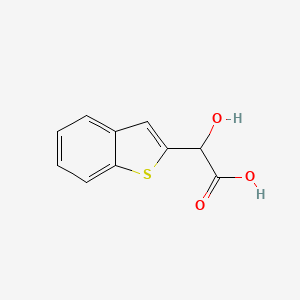
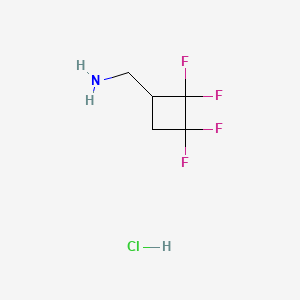
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
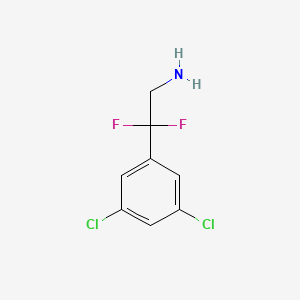
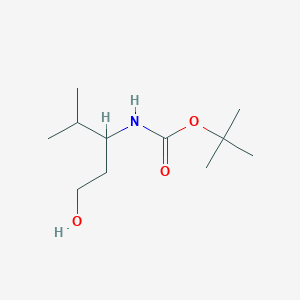
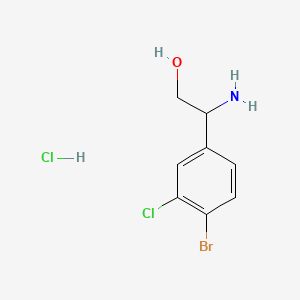
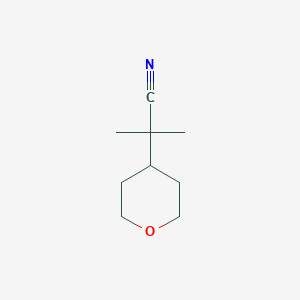
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
